molecular formula F(CF2)6(CH2)16H<br>C22H33F13 B12085256 Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- CAS No. 133310-71-1

Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-

Cat. No.: B12085256
CAS No.: 133310-71-1
M. Wt: 544.5 g/mol
InChI Key: ZKYMFADZZFTYJH-UHFFFAOYSA-N
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Description

Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: is a fluorinated hydrocarbon with the molecular formula C22H33F13 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is also known by its CAS number 133310-71-1 .

Chemical Reactions Analysis

Types of Reactions: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research, including:

Mechanism of Action

The mechanism by which Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s interaction with other molecules, potentially affecting molecular targets and pathways. For example, the compound’s hydrophobic nature can impact its behavior in biological systems and its interaction with cellular membranes .

Comparison with Similar Compounds

Uniqueness: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and resistance to degradation are crucial .

Properties

CAS No.

133310-71-1

Molecular Formula

F(CF2)6(CH2)16H
C22H33F13

Molecular Weight

544.5 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane

InChI

InChI=1S/C22H33F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-16H2,1H3

InChI Key

ZKYMFADZZFTYJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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